# Improving statistical power in celiac disease clinical trials

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# Technical Support Center: Celiac Disease Clinical Trials

Welcome to the technical support center for researchers, scientists, and drug development professionals working on celiac disease. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust clinical trials and overcome common experimental hurdles to improve statistical power.

### **Troubleshooting Guides**

Q1: We are observing a high placebo response in our trial's histological endpoints. What could be the cause, and how can we mitigate this?

A1: A significant placebo effect is a well-documented challenge in celiac disease clinical trials[1]. Several factors can contribute to this phenomenon:

- Increased Dietary Adherence: Participants in a clinical trial setting, who are receiving regular follow-ups and reminders, may become more stringent with their gluten-free diet (GFD)[1].
   This increased adherence can lead to mucosal healing, independent of the investigational drug's effect.
- The "Trial Effect": The very act of participating in a study, including more frequent contact with healthcare professionals and a heightened awareness of their condition, can lead to



improved outcomes[1][2].

• Patchy Nature of Celiac Disease: Celiac disease can affect the small intestine in a patchy manner. Biopsies taken at different times from slightly different locations might show varying degrees of villous atrophy, which could be misinterpreted as a placebo response[3][4].

#### Mitigation Strategies:

- Standardized Gluten Challenge: For trials involving a gluten challenge, ensure a standardized, controlled administration of gluten to all participants to minimize variability in gluten exposure. A sham gluten arm is also recommended[5].
- Objective and Centralized Histological Assessment: Employ a central, blinded pathologist or a validated quantitative histology method to read all biopsies. This reduces inter-observer variability[6].
- Stringent Inclusion Criteria: Enroll patients with a well-documented history of celiac disease and persistent villous atrophy despite being on a GFD for at least 12 months[5][7].
- Patient-Reported Outcome (PRO) Measures: Utilize validated PROs, such as the Celiac
  Disease Symptom Diary (CDSD) or the Celiac Disease Patient-Reported Outcome (CeDPRO), to capture symptomatic changes, which may be less susceptible to the placebo effect
  than histology alone[8][9].
- Lead-in Period: Incorporate a placebo run-in period to identify and exclude patients who show significant improvement on placebo alone before randomization[5].

Q2: Our Villous Height to Crypt Depth (Vh:Cd) ratio measurements show high variability between subjects and even within the same subject's biopsies. How can we improve the consistency of this endpoint?

A2: High variability in Vh:Cd ratio measurements is a common issue that can significantly impact the statistical power of a trial. Here are key areas to focus on for standardization:

Biopsy Acquisition:



- Number and Location: It is recommended to take at least four biopsies from the second part of the duodenum and two from the duodenal bulb to account for the patchy nature of the disease[3][5].
- Technique: The single-biopsy technique (one bite per pass of the forceps) has been shown to yield better-oriented specimens compared to the double-biopsy technique[10].
- Biopsy Orientation and Processing:
  - Immediate Orientation: Biopsies should be immediately oriented on a supportive material (e.g., acetate cellulose filter paper) in the endoscopy suite to ensure they are sectioned perpendicularly[3][11].
  - Separate Jars: Biopsies from the bulb and the distal duodenum should be placed in separate, clearly labeled jars[5].
- Histological Analysis:
  - Quantitative Histology: Employing quantitative morphometric analysis is more reliable and reproducible than qualitative scales[6][8]. This involves measuring multiple, well-oriented villus-crypt units (a minimum of >12 is recommended) and averaging the results[5][6].
  - Centralized Reading: All biopsies should be read by a single, experienced pathologist, or a small group of calibrated pathologists, who are blinded to the treatment allocation and timing of the biopsy (baseline vs. follow-up)[6].
  - Automated Software: Consider using validated software programs for automated quantification of Vh:Cd to reduce manual measurement errors[12].

Q3: We are struggling to power our study appropriately. What are the key considerations for sample size calculation in celiac disease trials?

A3: Adequately powering a celiac disease trial requires careful consideration of several factors:

• Primary Endpoint: The choice of the primary endpoint is critical. Histological endpoints, like the change in Vh:Cd ratio, are considered a direct measure of mucosal healing but can have







high variability[4][13]. Patient-Reported Outcomes (PROs) are a direct measure of patient well-being and are increasingly accepted as primary endpoints[8][9].

- Clinically Meaningful Difference: Define the smallest change in your primary endpoint that you would consider clinically significant. For Vh:Cd ratio, a change of >0.4 has been suggested as relevant[9]. Detecting a smaller difference requires a larger sample size[14].
- Standard Deviation of the Endpoint: An accurate estimate of the standard deviation of your primary endpoint is crucial. This can be obtained from previously published studies with similar patient populations and methodologies.
- Power and Significance Level: Typically, a power of at least 80% and a significance level (alpha) of 5% are used[14]. Increasing the desired power will increase the required sample size[14].
- Dropout Rate: Account for potential patient dropouts during the trial by inflating your calculated sample size. A 10% dropout rate is often a reasonable estimate[14].

Example Scenario for Sample Size Calculation (Hypothetical):



Parameter	Value	Rationale
Primary Endpoint	Change in Vh:Cd ratio	Objective measure of histological improvement.
Expected Difference (Effect Size)	0.5	A clinically meaningful improvement in Vh:Cd.
Standard Deviation	1.195	Based on previous studies of Vh:Cd in celiac disease.
Power	80%	Standard for clinical trials.
Significance Level (Alpha)	0.05 (two-tailed)	Standard for statistical significance.
Calculated Sample Size per Group	90	Based on standard sample size formulas for continuous data[14].
Adjusted Sample Size (10% dropout)	100 per group	To account for patient attrition.
Total Sample Size	200	

Note: This is a simplified example. Consultation with a biostatistician is essential for accurate sample size calculations for your specific trial design.

# Frequently Asked Questions (FAQs)

Q: What is the current best practice for a gluten challenge protocol in a clinical trial?

A: While there is no single, universally accepted standard, a consensus is emerging from recent studies and expert recommendations[5]. A well-designed gluten challenge should include:

Patient Population: Participants should have been on a strict gluten-free diet for at least 12 months and have normal or near-normal villous architecture at baseline[5].

#### Troubleshooting & Optimization





- Gluten Dose: A daily dose of 3 to 10 grams of gluten is typical[15]. A 14-day challenge with at least 3 grams of gluten per day has been shown to induce histological changes in the majority of adults with celiac disease[16].
- Duration: A duration of 2 to 8 weeks is common[15][17]. A shorter duration may be sufficient
  to see histological changes, while a longer duration (≥6 weeks) may be needed to observe
  significant changes in serology[5][16].
- Gluten Vehicle: The gluten should be provided in a form that is free of Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols (FODMAPs) to avoid confounding symptoms from non-gluten components[5][18].
- Sham Gluten Arm: A sham (placebo) gluten arm is crucial to control for the nocebo effect and to have a proper comparator group[5].

Q: Which Patient-Reported Outcome (PRO) measure is most appropriate for my trial?

A: The choice of PRO depends on your trial's specific objectives. The FDA has recognized the Celiac Disease Symptom Diary (CDSD) and the Celiac Disease Patient-Reported Outcome (CeD-PRO) as appropriate for use in registration trials[8].

- Celiac Disease Symptom Diary (CDSD): This PRO is designed for daily completion and
  measures the core gastrointestinal and non-gastrointestinal symptoms of celiac disease. It is
  well-suited for capturing the immediate effects of a gluten challenge or a fast-acting
  therapy[8][19].
- Celiac Disease Patient-Reported Outcome (CeD-PRO): This measure assesses the severity
  and frequency of a broader range of celiac-related symptoms and their impact on daily life
  over a one-week recall period. It may be more suitable for longer-term trials evaluating the
  overall impact of a therapy on a patient's well-being[8][20].
- Other PROs: The Celiac Disease-specific modification of the Gastrointestinal Symptoms Rating Scale (CeD-GSRS) and the Psychological General Well-Being Index (PGWB) have also been used, often together[20].

Q: How reliable are serological markers like anti-tissue transglutaminase (tTG-IgA) as endpoints in clinical trials?



A: Anti-tTG-IgA is a highly sensitive and specific marker for diagnosing celiac disease in untreated patients[21]. However, its utility as a primary endpoint in clinical trials has some limitations:

- Slow Response Time: Antibody levels may take a considerable amount of time to change in response to gluten exposure or withdrawal, making them less suitable for short-term trials[16].
- Variability in Assays: There can be variability between different commercial tTG-IgA assay kits, so it is important to use the same assay consistently throughout a trial[22][23].
- Lack of Correlation with Mucosal Damage: Changes in tTG-IgA levels do not always correlate well with the degree of histological change, especially in patients who are already on a GFD[24].
- IgA Deficiency: A subset of patients with celiac disease are IgA deficient, which would lead to a false negative tTG-IgA result. In these cases, IgG-based tests (e.g., tTG-IgG or DGP-IgG) are necessary[25][26].

Therefore, while serological markers are valuable as secondary or exploratory endpoints, they are not typically recommended as the sole primary endpoint in celiac disease therapeutic trials[5].

### **Data Presentation**

Table 1: Comparison of Endpoints in Celiac Disease Clinical Trials



Endpoint	Typical Use	Advantages	Disadvantages
Villous Height to Crypt Depth (Vh:Cd) Ratio	Primary Endpoint	Objective measure of mucosal healing; direct assessment of pathology[4][13].	Invasive; high variability; patchy nature of lesions can lead to sampling error[4].
Intraepithelial Lymphocyte (IEL) Count	Co-primary or Secondary Endpoint	Objective measure of inflammation; can be quantified accurately with CD3 staining[27].	Can be influenced by other conditions; may not always correlate with villous atrophy.
Anti-tissue Transglutaminase (tTG-IgA)	Secondary/Explorator y Endpoint	Non-invasive; widely available; good for initial diagnosis[21].	Slow response to changes in gluten intake; poor correlation with histology in treated patients; variability between assays[16] [22][24].
Patient-Reported Outcomes (e.g., CeD- PRO, CDSD)	Primary or Co-primary Endpoint	Directly measures patient experience and symptoms; non-invasive; FDA-accepted endpoints available[8].	Subjective; can be influenced by placebo effect[1].

Table 2: Example of Histological and Serological Changes in a Gluten Challenge Study

Data synthesized from Leffler et al., 2012. This was a 14-day gluten challenge in 20 adults with biopsy-proven celiac disease.



Parameter	Baseline (Mean)	Day 14 of Gluten Challenge (Mean)	p-value
Vh:Cd Ratio	2.2	1.1	< 0.001
IEL Count (per 100 enterocytes)	32.6	51.8	< 0.001
Anti-tTG IgA (U/mL)	Slight increase	Marked increase by day 28	Not significant at day

[16]

# **Experimental Protocols**

Protocol 1: Standardized Duodenal Biopsy Acquisition and Handling

- Patient Preparation: Ensure the patient has been on a gluten-containing diet if the biopsy is for initial diagnosis. For clinical trial monitoring, follow the specific trial protocol regarding diet.
- Biopsy Location: Obtain a minimum of four biopsies from the second (distal) part of the duodenum and two biopsies from the duodenal bulb[3][5].
- Biopsy Technique: Use a single-bite-per-forceps-pass technique to maximize the chances of obtaining well-oriented specimens[10].
- Specimen Handling:
  - Immediately upon retrieval, place each biopsy specimen on a piece of acetate cellulose filter paper or similar absorbent material with the luminal (villus) side up[3].
  - Place the biopsies from the duodenal bulb and the distal duodenum into separate, clearly labeled containers with 10% neutral buffered formalin[5].
- Pathology Request: Clearly indicate the site of each biopsy on the pathology request form.



• Laboratory Processing: The pathology lab should be instructed to embed the biopsies on edge to ensure a perpendicular cross-section for accurate histological assessment.

#### Protocol 2: Quantitative Histological Assessment of Vh:Cd Ratio and IEL Count

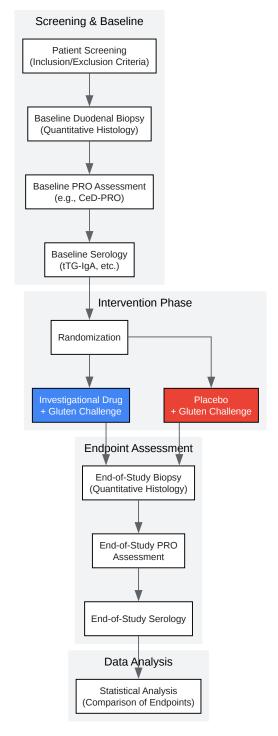
- Slide Preparation: Prepare 5-micron thick sections from the paraffin-embedded tissue blocks and stain with hematoxylin and eosin (H&E). For IEL counting, an additional slide should be stained with an anti-CD3 monoclonal antibody[11].
- Image Acquisition: Digitize the slides using a whole-slide scanner or capture high-resolution images of well-oriented areas using a microscope-mounted camera.
- Vh:Cd Measurement:
  - Identify at least 12 well-oriented, consecutive villus-crypt units where the entire villus and the base of the adjacent crypt are visible[5].
  - Using calibrated image analysis software, measure the height of each villus from the tip to the junction with the crypt, and the depth of the adjacent crypt from the junction to the base[6].
  - Calculate the Vh:Cd ratio for each unit.
  - The final Vh:Cd ratio for the biopsy is the average of all measured units[6].
- IEL Counting:
  - Using the CD3-stained slide, count the number of CD3-positive lymphocytes in the epithelium of the villi.
  - Count the number of enterocytes in the same area.
  - Express the IEL count as the number of IELs per 100 enterocytes[5][27].
- Blinding and Reproducibility: The pathologist performing the analysis should be blinded to the patient's treatment group and the timing of the biopsy. For multi-center trials, a central reader is highly recommended.



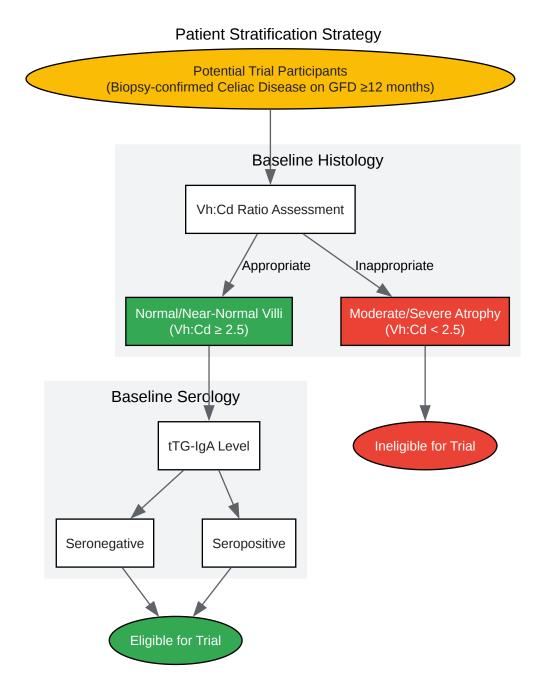
## **Visualizations**



#### Experimental Workflow for a Celiac Disease Clinical Trial









# Hypothetical Drug Gluten Peptides (e.g., tTG2 Inhibitor) Inhibits Tissue Transglutaminase 2 (tTG2) Deamidation **Deamidated Gluten** Uptake Antigen Presenting Cell (APC) Presentation Gluten-Specific T-Cell Activation & Release Pro-inflammatory Cytokines (e.g., IFN-γ) Enterocyte Damage & Villus Atrophy

#### Hypothetical Drug Action on Gluten-Induced Signaling

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